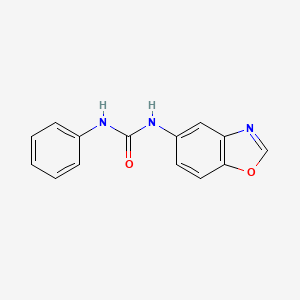

N-(1,3-benzoxazol-5-yl)-N'-phenylurea

Description

N-(1,3-Benzoxazol-5-yl)-N'-phenylurea is a substituted urea derivative featuring a benzoxazole moiety linked to the urea backbone. Benzoxazole is a heterocyclic aromatic compound containing oxygen and nitrogen, which confers unique electronic and steric properties to the molecule. This compound has drawn interest due to its structural similarity to bioactive phenylurea derivatives, such as thidiazuron (TDZ) and forchlorfenuron (CPPU), which are known for cytokinin-like activity in plants .

Properties

IUPAC Name |

1-(1,3-benzoxazol-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(16-10-4-2-1-3-5-10)17-11-6-7-13-12(8-11)15-9-19-13/h1-9H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYSBHUSUMHEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-5-yl)-N’-phenylurea typically involves the reaction of 1,3-benzoxazole-5-amine with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(1,3-benzoxazol-5-yl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzoxazol-5-yl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(1,3-benzoxazol-5-yl)-N’-phenylurea oxide.

Reduction: Formation of N-(1,3-benzoxazol-5-yl)-N’-phenylurea alcohol.

Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-(1,3-benzoxazol-5-yl)-N’-phenylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Studied for its potential anticancer activity and as a therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-5-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of N-(1,3-benzoxazol-5-yl)-N'-phenylurea with related phenylurea derivatives:

Key Observations:

- Benzoxazole vs. Thiadiazole/Pyridine : The benzoxazole group in the target compound replaces the thiadiazole (TDZ) or pyridine (CPPU) moieties in other derivatives. This substitution may alter binding affinity to cytokinin receptors or enzymes like cytokinin oxidase/dehydrogenase (CKX), as seen in APPU's enhanced inhibitory effects over CPPU .

- Chlorine/Trifluoromethyl Groups : CTPPU includes electron-withdrawing groups (Cl, CF3), which enhance its anticancer activity by influencing cellular uptake or target interaction . The absence of such groups in the target compound suggests differences in bioactivity.

Cytokinin-like Activity

- TDZ and CPPU : Both induce adventitious shoot formation in plants at concentrations as low as 1 mg/L, with CPPU increasing grape berry weight by 20–30% . TDZ also reduces IC50 values for CKX inhibition by 15-fold compared to APPU in maize .

Anticancer Potential

- CTPPU: Inhibits non-small cell lung cancer (NSCLC) cell growth by inducing G1 phase arrest, with IC50 values <10 μM .

- Target Compound : The benzoxazole moiety is present in several antitumor agents (e.g., benzoxazole-based kinase inhibitors), suggesting possible unexplored anticancer mechanisms .

Biological Activity

N-(1,3-benzoxazol-5-yl)-N'-phenylurea is a compound belonging to the benzoxazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, while also providing data tables and relevant research findings.

Overview of Biological Activities

Benzoxazole derivatives, including this compound, are recognized for their wide range of biological activities. These include:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Activity : Potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Properties : Exhibits effects that may reduce inflammation.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses significant antimicrobial and antifungal properties. Studies have shown that the compound can disrupt cell membrane integrity in microorganisms, leading to cell death.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. The compound has shown the ability to inhibit the growth of cancer cells by interfering with critical cellular processes such as DNA replication and protein synthesis.

The mechanism of action involves the inhibition of specific enzymes or proteins essential for cancer cell survival. For instance, it may inhibit human topoisomerase II and Aurora B kinase, which are crucial for cell division.

Case Study: In Vitro Cytotoxicity Testing

In a study assessing the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating significant cytotoxicity without affecting normal cells at similar concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds.

Table 2: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.